
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine typically involves the condensation of an imidazole derivative with an appropriate amine. One common method involves the reaction of 2-isopropylimidazole with an alkylating agent such as 2-bromo-1-phenylethanone, followed by reduction with a suitable reducing agent like sodium borohydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, alkyl halides, and acyl chlorides. The reaction conditions may vary depending on the desired product but often involve solvents like dichloromethane, ethanol, or acetonitrile, and may require specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds. These products can have different chemical and biological properties, making them useful in various applications .
Applications De Recherche Scientifique
N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and cancer.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(1-(1-isopropyl-1H-imidazol-2-yl)ethyl)propan-2-amine include other imidazole derivatives such as:
- 2-methylimidazole
- 4,5-dihydro-1H-imidazole
- 1-benzylimidazole
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the isopropyl group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H21N3 |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
N-[1-(1-propan-2-ylimidazol-2-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H21N3/c1-8(2)13-10(5)11-12-6-7-14(11)9(3)4/h6-10,13H,1-5H3 |
Clé InChI |
RJRADXGWVXWOJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(C)C1=NC=CN1C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
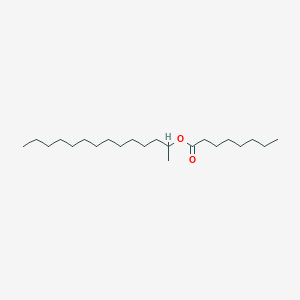
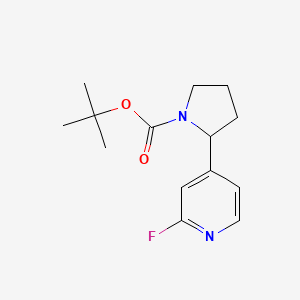
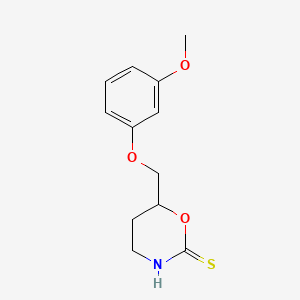
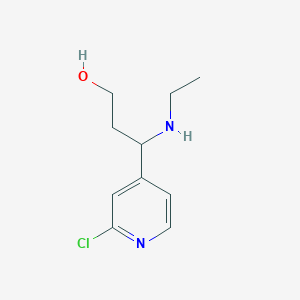

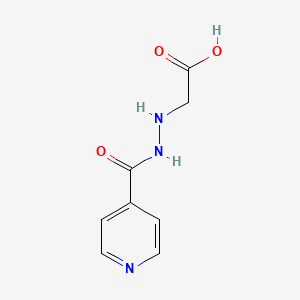
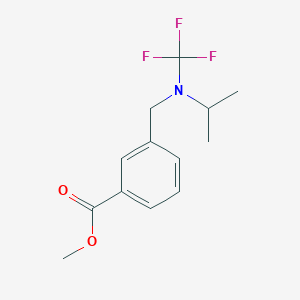
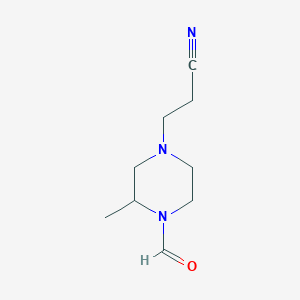
![Benzyl 8-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13962826.png)
![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)
![9H-Cyclohepta[d]pyrimidine](/img/structure/B13962837.png)

